
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine typically involves multiple steps, starting from simpler precursor compounds. One common method involves the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is synthesized in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other pharmaceutical agents.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Chemical Research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can interfere with the phosphorylation process essential for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A simpler pyrimidine derivative used as a starting material for various chemical syntheses.
2,4-Dichloro-5-fluoropyrimidine:
5-Chloro-2-fluoropyridine: A related compound with similar chemical properties and applications.
Uniqueness
2-Chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C14H12ClF2N3O2S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluoro-2-pyrrolidin-1-ylsulfonylphenyl)pyrimidine |
InChI |
InChI=1S/C14H12ClF2N3O2S/c15-14-18-8-11(17)13(19-14)10-4-3-9(16)7-12(10)23(21,22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
KVOHGFXIGSPTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)C3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
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